4-Ethoxy-3-nitroaniline
Overview
Description
4-Ethoxy-3-nitroaniline is a chemical compound with the molecular formula C8H10N2O3 . It is used in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor .
Synthesis Analysis
The synthesis of 4-Ethoxy-3-nitroaniline can be achieved through various methods. One common method is the amination of 4-nitrochlorobenzene . Another method involves the reduction of nitroaniline to form p-phenylenediamine .
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-3-nitroaniline consists of an ethoxy group (C2H5O) and a nitro group (NO2) attached to an aniline (C6H5NH2) molecule . The exact mass of the molecule is 182.06914219 g/mol .
Chemical Reactions Analysis
4-Ethoxy-3-nitroaniline can undergo various chemical reactions. For instance, it can react with nitrite ion in hydrochloric acid medium to form 4-nitrophenyldiazonium chloride, which couples with naphth-1-ol in alkaline medium to give a purple azo dye .
Physical And Chemical Properties Analysis
4-Ethoxy-3-nitroaniline is a solid at room temperature . It has a molecular weight of 182.18 g/mol . It is insoluble in water, but soluble in alcohol, ether, and acetone .
Scientific Research Applications
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Optical Applications
- Field : Materials Science
- Application : The organic aromatic 4-methoxy-2-nitroaniline single crystal is used in optical applications .
- Method : The crystal was grown by the slow evaporation method . The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .
- Results : The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm . The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2-nitroaniline single crystal .
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Chemical Reduction
- Field : Environmental Science
- Application : Nitroaniline, a highly toxic pollutant, is converted into a less harmful or useful counterpart through chemical reduction .
- Method : The chemical reduction of 4-NA using various different nanocatalytic systems is one approach that has attracted tremendous interest .
- Results : This method has been explored due to its nominal features of advanced effectiveness .
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Corrosion Inhibitor
- Field : Industrial Chemistry
- Application : 4-Nitroaniline is used as a corrosion inhibitor .
- Method : It is typically added to solutions or coatings to prevent the oxidation of metals .
- Results : The effectiveness of 4-Nitroaniline as a corrosion inhibitor would depend on the specific conditions, such as the type of metal and the environmental factors .
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Gasoline Additive
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Pharmaceuticals
- Field : Pharmaceutical Industry
- Application : 4-Nitroaniline is an intermediate in the production of certain pharmaceuticals .
- Method : It is used in various chemical reactions to produce different pharmaceutical compounds .
- Results : The specific pharmaceuticals produced and their effectiveness would depend on the specific reactions and conditions .
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Dye Component
- Field : Dye Industry
- Application : 4-Nitroaniline is mainly consumed industrially as a precursor to p-phenylenediamine, an important dye component .
- Method : The reduction of 4-Nitroaniline is effected using iron metal and by catalytic hydrogenation .
- Results : This process results in the production of p-phenylenediamine, which is a key component in many dyes .
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Raw Material in Various Industries
- Field : Various Industries
- Application : 4-Nitroaniline is excessively utilized in different industries as a raw material .
- Method : It is used in the synthesis of dyes, pharmaceutical products, gum inhibitors, antioxidants, poultry medicines, corrosion inhibitor, explosives, and pesticides .
- Results : The specific outcomes would depend on the specific reactions and conditions .
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Synthesis of Para Red
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Laboratory Use
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethoxy-3-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQGCNLLLDKOOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170368 | |
Record name | p-Phenetidine, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-nitroaniline | |
CAS RN |
1777-87-3 | |
Record name | p-Phenetidine, 3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001777873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Phenetidine, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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